molecular formula C19H19N3OS B3001740 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 932459-69-3

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3001740
CAS No.: 932459-69-3
M. Wt: 337.44
InChI Key: FCYDDPDWXFGFQA-UHFFFAOYSA-N
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Description

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a thioacetamide linker connected to a p-tolyl moiety. This structure combines the pharmacophoric features of imidazole (known for hydrogen bonding and π-π interactions) with a sulfur-containing acetamide group, which may enhance bioavailability and target binding.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-10-16(11-9-14)21-18(23)13-24-19-20-12-17(22(19)2)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYDDPDWXFGFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound that belongs to a class of organic molecules known for their diverse biological activities. This compound features an imidazole ring, which is often associated with various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of functional groups in its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OSC_{19}H_{19}N_{3}OS, with a molecular weight of 351.5 g/mol. The compound's structure includes:

  • Imidazole Ring : Contributes to the compound's biological activity.
  • Thioether Linkage : Enhances reactivity and potential interactions with biological targets.
  • p-Tolyl Group : May influence lipophilicity and biological interactions.

Antimicrobial Activity

Compounds containing imidazole and thiazole rings have demonstrated significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the thioether group in this compound may further enhance its antimicrobial efficacy by facilitating membrane penetration or enzyme inhibition.

Anticancer Potential

Research indicates that imidazole derivatives can act as inhibitors in cancer therapy by interfering with cellular signaling pathways . In particular, compounds similar to this compound have been explored for their ability to modulate cancer-related pathways, potentially leading to reduced tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented, with studies showing their capacity to inhibit pro-inflammatory mediators . This suggests that the compound may have therapeutic applications in conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound involves comparing it with related compounds. The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-MethylimidazoleContains an imidazole ringAntimicrobial properties
Thiazole DerivativesContains a thiazole ringDiverse biological activities
4-FluoroanilineAniline derivative with fluorine substitutionUsed in dye synthesis

The unique combination of the imidazole ring and the p-tolyl group in this compound may confer distinct reactivity and enhance its biological efficacy compared to these similar compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of various thiazole and imidazole derivatives for their biological activities. For example, a study highlighted the synthesis of new thiazole derivatives that exhibited potent inhibitory activity against specific cancer targets, demonstrating IC50 values in the low micromolar range . These findings suggest that modifications to the imidazole or thiazole moieties can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

  • Compound 2 (): 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide lacks the 1-methyl and 5-phenyl substituents present in the target compound. Despite this, it exhibits notable antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~12.5 µg/mL) and fungi (Syncephalastrum racemosum, MIC ~10 µg/mL).
  • Compound 9l () : 2-((3-(1H-benzo[d]imidazol-2-yl)naphthalen-2-yl)thio)-N-(p-tolyl)acetamide replaces the imidazole-phenyl group with a naphthalene-fused benzimidazole. This modification increases aromatic surface area, likely enhancing π-stacking interactions. However, the naphthalene moiety may reduce solubility (logP ~4.2 estimated) compared to the target compound’s phenyl group .

Derivatives with Varying Thioacetamide Linkers

  • N-(6-substituted-benzothiazol-2-yl) Derivatives () : These compounds replace the p-tolyl group with benzothiazole, demonstrating cytotoxicity against C6 glioma cells (IC₅₀ ~15.67 µg/mL). The benzothiazole’s electron-withdrawing properties may enhance cellular uptake, but the target compound’s p-tolyl group (electron-donating) could favor different pharmacokinetic profiles .
  • CPA (): 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide introduces a chlorophenyl and dihydrothienopyridine group. Theoretical studies (HOMO-LUMO gap ~4.5 eV) suggest higher electrophilicity than the target compound, which may influence reactivity in biological systems .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 1-methyl and 5-phenyl groups on the imidazole ring likely improve metabolic stability by protecting against oxidative degradation. This is inferred from compound 2 ’s susceptibility to enzymatic hydrolysis due to its unsubstituted imidazole .
  • Synthetic Challenges : The target compound’s synthesis may require optimized coupling conditions (e.g., DMF/KOH as in ) to avoid byproducts from competing reactions at the imidazole thiol group .
  • Further in vitro studies are needed to validate these hypotheses.

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